GS-5829
Description
Historical Development and Discovery
The development of Alobresib represents a strategic advancement in the pursuit of epigenetic modulators for cancer treatment, emerging from Gilead Sciences' comprehensive drug discovery program focused on bromodomain inhibition. The compound's development timeline can be traced through a series of preclinical studies that began in the mid-2010s, with the first clinical investigations commencing around 2015. The initial recognition of Alobresib's therapeutic potential stemmed from extensive research into bromodomain and extraterminal protein function and their role in oncogenic transcriptional regulation.
Clinical development of Alobresib has progressed through multiple phases, with the first human studies initiated under clinical trial designations including NCT02392611 and NCT02607228. These early-phase studies were designed to evaluate the compound's safety profile and preliminary efficacy across various cancer types, establishing the foundation for its continued development as a cancer therapeutic. The compound's progression through clinical development has been marked by investigations in diverse oncological indications, reflecting the broad therapeutic potential recognized by researchers and the pharmaceutical industry.
The discovery and development process of Alobresib has involved extensive collaboration between academic research institutions and Gilead Sciences, with numerous preclinical studies contributing to the understanding of its mechanism of action and therapeutic potential. This collaborative approach has facilitated comprehensive characterization of the compound's biological activity and has informed the strategic direction of clinical development programs.
Classification as a BET Bromodomain Inhibitor
Alobresib belongs to the bromodomain and extraterminal protein inhibitor class, specifically targeting the bromodomain-containing proteins BRD2, BRD3, BRD4, and BRDT. These proteins function as epigenetic readers that recognize acetylated lysine residues on histones and other chromatin-associated proteins, playing crucial roles in transcriptional regulation and chromatin remodeling processes. The compound's classification as a BET inhibitor places it within a strategically important therapeutic category that has gained significant attention in oncology research due to its potential to modulate aberrant gene expression patterns characteristic of various malignancies.
The molecular structure of Alobresib is characterized by its distinct chemical composition, represented by the molecular formula C26H23N5O2 and a molecular weight of 437.49 daltons. The compound's Chemical Abstracts Service registry number 1637771-14-2 provides a unique identifier for this specific molecular entity. The structural configuration of Alobresib enables it to effectively compete with acetylated lysine residues for binding to bromodomain proteins, thereby disrupting the recruitment of transcriptional machinery and subsequent gene expression.
Detailed structural analysis reveals that Alobresib possesses a benzimidazole core structure with specific substitutions that confer its selectivity and potency as a bromodomain inhibitor. The compound's chemical name, 1H-Benzimidazole-7-methanol, 2-cyclopropyl-5-(3,5-dimethyl-4-isoxazolyl)-α,α-di-2-pyridinyl-, reflects the complexity of its molecular architecture and the precise chemical modifications that distinguish it from other bromodomain inhibitors.
The classification of Alobresib as a BET inhibitor is further supported by its demonstrated ability to modulate specific biomarkers associated with BET protein activity, including the induction of HEXIM1 and inhibition of CCR2 expression. These pharmacodynamic markers serve as indicators of target engagement and provide evidence of the compound's mechanism of action in clinical settings.
Research Significance in Epigenetic Regulation
The research significance of Alobresib in epigenetic regulation extends beyond its immediate therapeutic applications, representing a paradigm shift in cancer treatment approaches that target aberrant chromatin modifications rather than traditional chemotherapeutic mechanisms. The compound's ability to modulate epigenetic processes has positioned it as a valuable research tool for understanding the role of bromodomain proteins in cancer biology and normal cellular function.
Extensive preclinical research has demonstrated that Alobresib effectively inhibits the transcription of key oncogenes, particularly MYC, through its interference with bromodomain protein function. This mechanism of action represents a novel approach to cancer therapy, as it targets the upstream regulators of oncogene expression rather than the proteins themselves. The compound's impact on MYC transcription has been particularly significant in research involving chronic lymphocytic leukemia, where MYC dysregulation plays a central role in disease pathogenesis.
Research studies have revealed that Alobresib's effects extend beyond MYC regulation to encompass multiple signaling pathways critical for cancer cell survival and proliferation. The compound has been shown to affect the phosphorylation status of key proteins including AKT, ERK1/2, and BLK, indicating its broad impact on cellular signaling networks. Additionally, Alobresib has demonstrated the ability to modulate nuclear factor kappa B signaling through its effects on IκBα levels, further expanding its potential therapeutic applications.
The research significance of Alobresib is further enhanced by its demonstrated synergistic activity when combined with other targeted therapies. Studies have shown that the compound exhibits enhanced anti-cancer activity when used in combination with Bruton tyrosine kinase inhibitors, phosphoinositide 3-kinase delta inhibitors, and spleen tyrosine kinase inhibitors. These findings have important implications for the development of combination therapeutic strategies and highlight the potential for Alobresib to serve as a component of multi-target treatment regimens.
Investigations into Alobresib's effects on the tumor microenvironment have revealed additional dimensions of its research significance. The compound has been shown to affect nurselike cells in chronic lymphocytic leukemia models, indicating its potential to modulate not only cancer cells themselves but also the supportive cellular environment that contributes to disease progression. This broader impact on the tumor microenvironment represents an important aspect of the compound's mechanism of action and suggests potential applications in targeting cancer stem cell niches and drug resistance mechanisms.
Nomenclature and Alternative Designations
The nomenclature surrounding Alobresib reflects both its developmental history and its classification within the pharmaceutical research community. The primary designation "Alobresib" represents the International Nonproprietary Name (INN) assigned to this compound, providing a standardized identifier recognized across international regulatory and research contexts. This naming convention follows established pharmaceutical nomenclature practices and facilitates consistent communication within the global research community.
The alternative designation "this compound" represents the compound's developmental code name assigned by Gilead Sciences during its discovery and early development phases. This alphanumeric designation follows the company's internal naming conventions, where "GS" indicates Gilead Sciences as the originating organization and "5829" represents the specific compound identifier within their development pipeline. This developmental designation has been widely used in research publications and clinical trial documentation, creating a dual nomenclature system that researchers must navigate.
Variations in the presentation of the this compound designation include "GS 5829" and "GS5829," reflecting different formatting preferences across research publications and databases. These alternative presentations maintain the same essential information while accommodating various style guidelines and database formatting requirements. The consistency of the core numerical identifier (5829) across all variants ensures unambiguous compound identification regardless of formatting differences.
The chemical nomenclature for Alobresib provides a precise description of its molecular structure, with the systematic name [2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]di(pyridin-2-yl)methanol reflecting the specific atomic arrangements and functional groups present in the molecule. An alternative chemical name, 1H-Benzimidazole-7-methanol, 2-cyclopropyl-5-(3,5-dimethyl-4-isoxazolyl)-α,α-di-2-pyridinyl-, provides additional structural information and demonstrates the complexity of the compound's molecular architecture.
The compound's nomenclature is further standardized through its Chemical Abstracts Service registry number 1637771-14-2, which provides a unique numerical identifier that remains constant regardless of naming variations or chemical name interpretations. This registry number serves as the definitive identifier for the compound across chemical databases and regulatory documentation, ensuring accurate compound identification in all research and development contexts.
Properties
Molecular Formula |
C17H12F3N5O3 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
GS-5829; GS 5829; GS5829.; Unknown |
Origin of Product |
United States |
Scientific Research Applications
Phase Ib Study in Metastatic Castration-Resistant Prostate Cancer
A pivotal phase Ib study (NCT02607228) evaluated GS-5829 as both a monotherapy and in combination with enzalutamide for patients with metastatic castration-resistant prostate cancer (mCRPC). The study enrolled men who had experienced disease progression despite prior treatments. Key findings include:
- Patient Demographics : 31 men with a median of five previous regimens.
- Safety Profile : Treatment-emergent adverse events were reported in 94% of patients; 16% discontinued due to these events.
- Efficacy : The non-progression rate at week 24 was estimated at 25%, indicating limited efficacy .
Efficacy in Chronic Lymphocytic Leukemia
This compound has also been studied for its effects on chronic lymphocytic leukemia (CLL). In preclinical models, it demonstrated significant inhibition of CLL cell proliferation and induced apoptosis through modulation of key signaling pathways such as BLK, AKT, ERK1/2, and MYC. Notably:
- Comparative Potency : this compound showed greater potency than JQ1 (another BET inhibitor), with an IC50 value of 46.4 nM compared to 161.9 nM for JQ1 .
- Mechanism : The compound's ability to induce apoptosis was linked to an imbalance between pro-apoptotic (BIM) and anti-apoptotic (BCL-X) factors .
Other Investigations
Additional studies have explored the application of this compound in various solid tumors and lymphomas:
- Solid Tumors : this compound has been evaluated for its potential in treating other solid tumors beyond prostate cancer, showing effects on tumor growth inhibition in various preclinical models .
Data Summary
The following table summarizes key findings from clinical and preclinical studies involving this compound:
| Study Type | Cancer Type | Key Findings | Non-progression Rate | Adverse Events |
|---|---|---|---|---|
| Phase Ib Study | Metastatic Castration-Resistant Prostate Cancer | Limited efficacy; well tolerated | 25% | 94% reported |
| Preclinical Study | Chronic Lymphocytic Leukemia | Induced apoptosis; more potent than JQ1 | Not applicable | Not specified |
| Preclinical Studies | Solid Tumors | Inhibited tumor growth in xenograft models | Not applicable | Not specified |
Comparison with Similar Compounds
Comparison with Similar BET Inhibitors
Below is a detailed comparison of GS-5829 with other BET inhibitors in clinical development:
Table 1: Key BET Inhibitors in Clinical Trials
Mechanism and Selectivity
- This compound : Potently inhibits BRD4 bromodomains (EC50 = 176 ng/mL in plasma) but lacks selectivity over other BET proteins. Downregulates MYC, BCL-XL, and STAT3 .
- OTX015 : Preferentially targets BRD2/3/4; shows stronger MYC suppression in hematologic cancers .
- CPI-0610 : BRD4-selective; reduces fibrosis in myelofibrosis by modulating TGF-β signaling .
Efficacy in Preclinical/Clinical Studies
Combination Therapy Potential
- OTX015 : Combines with dexamethasone in multiple myeloma to overcome resistance .
- ABBV-075 : Paired with venetoclax in AML; enhances apoptosis via BCL-2 suppression .
Key Limitations of this compound
Lack of Dose Proportionality : Plasma exposure (AUCtau) plateaued at higher doses, limiting efficacy escalation .
Transient Biomarker Modulation : CCR2 inhibition and HEXIM1 induction peaked at 2–4 hours post-dose but returned to baseline within 24 hours .
Context-Dependent Efficacy : Robust activity in CLL but minimal benefit in mCRPC due to tumor microenvironment complexity .
Preparation Methods
Preparation of the Pyrrolopyridone Core
The synthesis begins with the formation of the pyrrolopyridone scaffold. Patent WO2020253711A1 describes the condensation of compound XIV with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield compound XIII (Fig. 1A). This intermediate undergoes acid-catalyzed reduction using ammonium chloride and iron powder to produce compound XII , which is subsequently halogenated under strong alkaline conditions (e.g., lithium diisopropylamide) to form compound XI .
Critical Reaction Conditions:
Suzuki Coupling for Aryl Group Introduction
The pyrrolopyridone core undergoes Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents. Compound V is reacted with aryl boronic acids (e.g., compound VII ) in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) and ligands such as 1,1′-bis(diphenylphosphino)ferrocene (Fig. 1B). This step is critical for installing the pharmacophoric groups responsible for BET protein binding.
Optimization Parameters:
Protective Group Strategy and Final Deprotection
To prevent undesired reactivity during synthesis, benzyl and p-toluenesulfonyl groups are employed. For example, compound X is treated with methyl chloroformate under strong base conditions (e.g., sodium hydride) to install a protective group, which is later removed via acid hydrolysis (HCl/HBr in dioxane/water) to yield compound IX .
Reagents and Reaction Conditions
Table 1: Key Reagents in this compound Synthesis
Analytical Characterization and Quality Control
Intermediate and final compounds are characterized via:
-
High-performance liquid chromatography (HPLC) : Purity assessment (>98% for clinical batches).
-
Mass spectrometry (MS) : Verification of molecular weights.
-
Nuclear magnetic resonance (NMR) : Structural confirmation of regioisomers.
Challenges in Scale-Up and Industrial Production
-
Pd catalyst removal : Residual palladium must be reduced to <10 ppm for clinical use, necessitating chelation resins.
-
Solvent recovery : DMF and dioxane require distillation for reuse.
-
Yield optimization : Patent data suggest 40–60% yields for coupling steps, necessitating iterative process refinement.
Comparative Analysis with Related BET Inhibitors
While this compound shares a pyrrolopyridone core with JQ1 and ZEN-3694, its synthesis distinctively employs:
-
Microwave-assisted Suzuki coupling for faster reaction times.
-
Sequential protective group strategies to enhance intermediate stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
